Bis[D-tryptophanato(O,N)]copper(II)
Description
Bis[D-tryptophanato(O,N)]copper(II) is a chiral copper(II) complex synthesized via the reaction of D-tryptophan with a copper salt under controlled conditions. The compound exhibits a coordination geometry where the copper(II) center is chelated by two D-tryptophan ligands via their oxygen (carboxylate) and nitrogen (amino) donor atoms. Key properties include a decomposition temperature of 269°C and elemental composition consistent with the formula C${22}$H${22}$N$4$O$4$Cu (56.22% C, 4.72% H, 11.92% N) . Its enantiomeric purity (D-configuration) distinguishes it from racemic analogs like Bis[D,L-tryptophanato(O,N)]copper(II), which may differ in crystallinity and biological interactions .
Properties
Molecular Formula |
C22H20CuN4O4-2 |
|---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
copper;2-azanidyl-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/2C11H11N2O2.Cu/c2*12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h2*1-4,6,9,12-13H,5H2,(H,14,15);/q2*-1;+2/p-2 |
InChI Key |
XQKSZAAOLFDXNA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH-].C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH-].[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis: Bis[D-tryptophanato(O,N)]copper(II) can be synthesized by reacting copper(II) salts (such as copper sulfate) with D-tryptophan in an aqueous or organic solvent.
Template Method: In this approach, a pre-formed copper(II) complex acts as a template for ligand coordination. D-tryptophan is then added to form the desired complex.
Solvents: Water, methanol, or other polar solvents.
Temperature: Typically at room temperature or slightly elevated.
pH: The pH of the reaction mixture influences the stability of the complex.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes to optimize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation-Reduction: Bis[D-tryptophanato(O,N)]copper(II) can undergo redox reactions, interconverting between Cu²⁺ and Cu³⁺ states.
Substitution: Ligand exchange reactions occur, where other ligands can replace the D-tryptophanato ligands.
Coordination: The complex can coordinate with additional ligands (e.g., water, ammonia).
Oxidation: Use oxidizing agents (e.g., hydrogen peroxide, oxygen).
Reduction: Employ reducing agents (e.g., hydrazine, sodium borohydride).
Substitution: Varying ligands (e.g., chloride, thiocyanate) under appropriate conditions.
Oxidation: Cu³⁺ complexes.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Bioinorganic Chemistry: Studying metal-ligand interactions and their impact on biological systems.
Medicine: Investigating potential therapeutic applications (e.g., antimicrobial properties, cancer treatment).
Catalysis: Bis[D-tryptophanato(O,N)]copper(II) may serve as a catalyst in organic transformations.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with cellular proteins, enzymes, or DNA, influencing biological processes.
Comparison with Similar Compounds
Comparison with Similar Copper(II) Complexes
Structural and Geometric Comparisons
Copper(II) complexes exhibit diverse coordination geometries influenced by ligand steric and electronic effects:
Key Observations :
Thermal Stability and Decomposition
Thermal stability varies with ligand stability and metal-ligand bond strength:
Insights :
- The moderate decomposition temperature of Bis[D-tryptophanato]Cu(II) (269°C) reflects typical stability for amino acid-copper complexes, whereas graphene oxide-supported composites exhibit enhanced thermal resilience .
Catalytic Activity
- Bis[D-tryptophanato(O,N)]copper(II): Limited catalytic data is available, but chiral amino acid complexes are often explored in enantioselective reactions.
- Cu(II)-Bis-Cyclen/GO Nanocomposite: Demonstrates high efficiency in copper-catalyzed azide–alkyne cycloaddition (CuAAC), achieving >95% yield under mild conditions due to enhanced electron transfer at the graphene oxide interface .
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